

Allylpyrocatechol synonyms and alternative names.

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Compound of Interest

Compound Name: *Allylpyrocatechol*

Cat. No.: *B1665244*

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An In-Depth Technical Guide to **Allylpyrocatechol**

Nomenclature and Synonyms

Allylpyrocatechol is a naturally occurring phenylpropanoid found in various plants, most notably in the leaves of Piper betle.[1] Due to its diverse biological activities, it is referred to by a variety of chemical names and synonyms in scientific literature. The nomenclature can be specific to the position of the allyl group on the pyrocatechol ring, with the 4-allyl isomer being the most commonly cited.

Common Synonyms:

- Hydroxychavicol (most common alternative)[2][3]
- 2-Hydroxychavicol[4]
- 4-Allylcatechol[2][5]
- 4-Allyl-1,2-benzenediol[2][6]
- 1,2-Dihydroxy-4-allylbenzene[2][5]
- 4-(2-Propenyl)-1,2-benzenediol[3]
- 3,4-Dihydroxyallylbenzene[5]

- p-Allylcatechol[5]
- Desmethyleugenol[5]

IUPAC Names:

- 4-(prop-2-en-1-yl)benzene-1,2-diol[7]
- 3-prop-2-enylbenzene-1,2-diol (for the 3-allyl isomer)[8][9]

Chemical Identifiers:

- CAS Number: 1126-61-0 (for 4-**Allylpyrocatechol**)[2][3]
- Molecular Formula: C₉H₁₀O₂[2][4][10]
- Molecular Weight: 150.17 g/mol [4][8][10]

Physicochemical Properties

Allylpyrocatechol is a solid crystalline powder with a color ranging from white to brown.[4][6]

Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

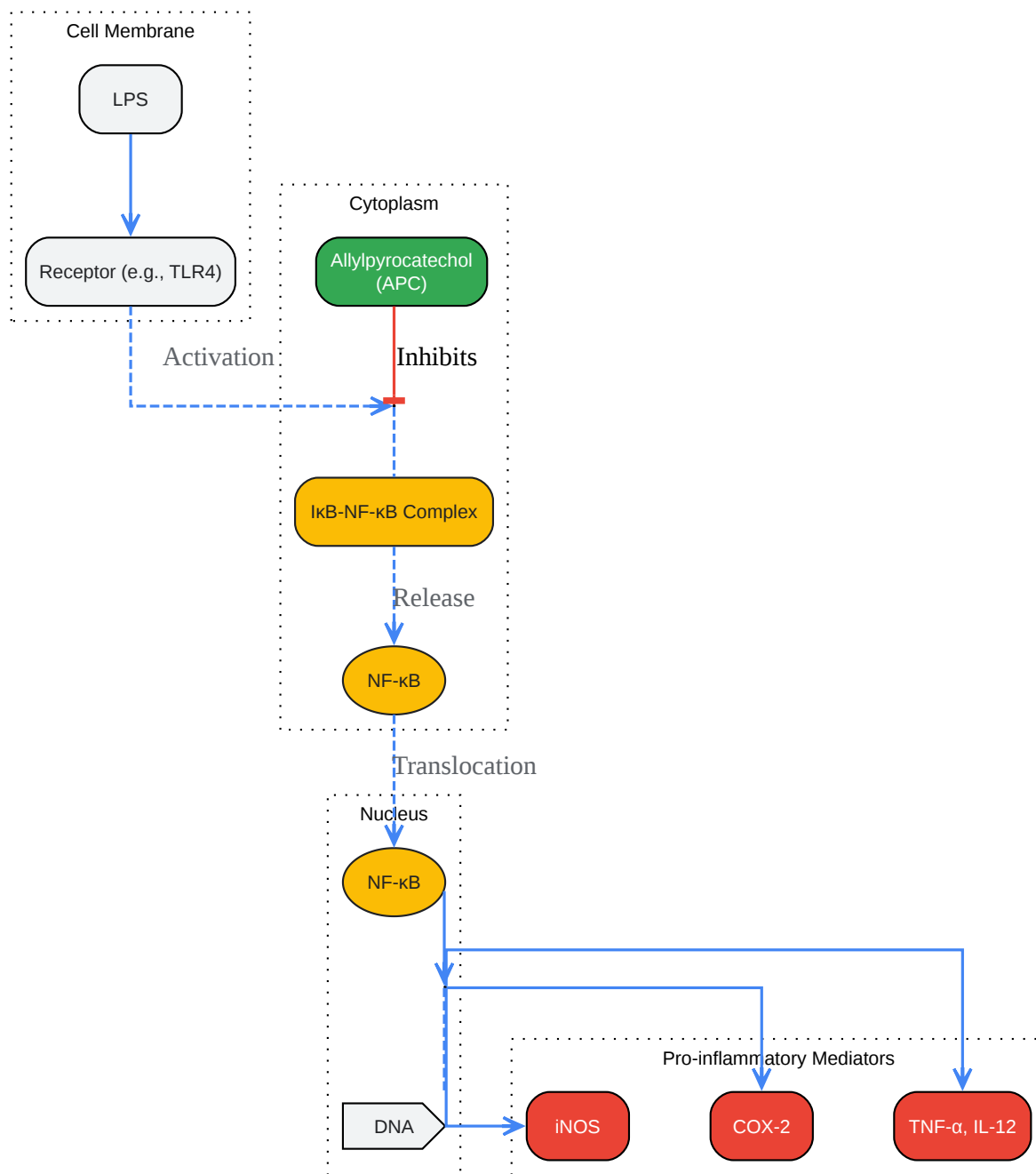
Property	Value	Source(s)
Appearance	White to light grey to brown solid/powder/crystal	[3][4][6]
Melting Point	42°C to 49°C	[3][4][10]
Boiling Point	123°C @ 2 mmHg; 156-158°C @ 15 Torr	[3][4]
Density	1.148 ± 0.06 g/cm ³ (Predicted)	[3][5]
Flash Point	141°C	[3][5]
pKa	9.83 ± 0.10 (Predicted)	[3]
Solubility	Soluble in DMSO, DMF, and Ethanol. Soluble in PBS (pH 7.2) at 5 mg/mL.	[2][3][4]
InChIKey	FHEHIXJLCWUPCZ-UHFFFAOYSA-N	[2][3]

Biological and Pharmacological Activity

Allylpyrocatechol (APC) is recognized for its potent anti-inflammatory, antioxidant, and antimicrobial properties.[1][9] These activities are attributed to its phenolic structure, which enables it to modulate key cellular signaling pathways and scavenge free radicals.

Anti-inflammatory Activity

APC exhibits significant anti-inflammatory effects by targeting the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation.[4][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), APC inhibits the degradation of the inhibitor kappaB (IκB). [4][10] This action prevents the nuclear translocation and activation of NF-κB, thereby suppressing the transcription of downstream pro-inflammatory genes.[4] Consequently, the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) is significantly reduced.[4][10]



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Caption: NF-κB signaling pathway showing inhibition by **Allylpyrocatechol**.

Antioxidant Activity

APC's antioxidant mechanism is twofold. It directly scavenges free radicals and also enhances the endogenous antioxidant defense system.[1][8] It effectively reduces the generation of reactive oxygen species (ROS) and superoxide in murine macrophages.[1][8] Furthermore, APC treatment has been shown to increase the levels of key cellular antioxidant components, including the enzyme catalase and the non-enzymatic antioxidant glutathione (GSH).[1][8] This dual action helps protect cells from oxidative stress and damage.[8]

Quantitative Bioactivity Data

The biological efficacy of **allylpyrocatechol** has been quantified in various in vitro assays. These studies provide critical data for evaluating its potential as a therapeutic agent.

Assay / Cell Line	Activity	IC ₅₀ / Value	Source(s)
DPPH Radical Scavenging	Antioxidant	20.17 μ M	[2]
Thiobarbituric Acid Reactive Substances (TBARS)	Lipid Peroxidation Inhibition	2 μ M	[2]
Xanthine Oxidase Inhibition	Antioxidant / Anti-hyperuricemic	16.7 μ M	[2]
HT-29 Colon Cancer Cells	Cytotoxicity	30 μ g/mL	[2]

Experimental Protocols

Synthesis via Claisen Rearrangement

Allylpyrocatechol can be synthesized from catechol mono-allyl ether via a base-catalyzed Claisen rearrangement. This reaction yields a mixture of 3-allyl- and 4-allyl-catechol, with the base-catalyzed pathway favoring the 4-allyl product.[2]

Methodology:

- **Reaction Setup:** Dissolve equimolar amounts of catechol mono-allyl ether and sodium ethoxide in anhydrous ethanol (2-3 times the weight of the ether).[2]
- **Reaction:** Reflux the mixture for several hours. The base catalysis facilitates the rearrangement at a lower temperature (78°C) compared to thermal rearrangement.[2]
- **Solvent Removal:** After the reaction is complete, evaporate the ethanol solvent under reduced pressure.[2]
- **Aqueous Workup:** Take up the residue in 2M sodium hydroxide (NaOH) solution. Wash this basic solution with dichloromethane (DCM) to remove non-phenolic by-products.[2]
- **Acidification & Extraction:** Acidify the aqueous layer to a pH < 3 using a suitable acid. Extract the product three times with DCM.[2]
- **Purification:** Combine the organic extracts, evaporate the solvent, and purify the resulting residue by fractional distillation under vacuum to separate the 4-allylcatechol (bp 123-125°C @ 1-2 mmHg) from the 3-allylcatechol isomer.[2]

Extraction and Analysis from Piper betle

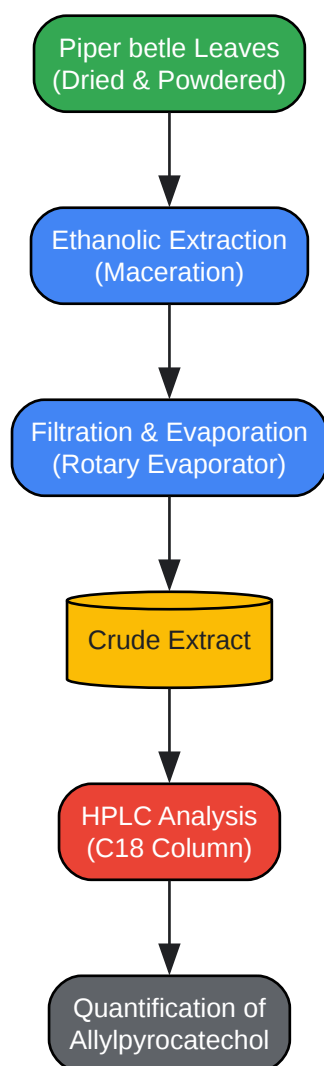
APC is a major phenolic constituent of Piper betle leaves and can be efficiently extracted and quantified using chromatographic techniques.[6][11]

Extraction Protocol:

- **Sample Preparation:** Air-dry fresh Piper betle leaves for approximately 10 days at room temperature and grind them into a fine powder.[12]
- **Solvent Extraction:** Macerate the dried leaf powder in 95% ethanol (e.g., a 1:20 solid-to-solvent ratio, w/v) and incubate at room temperature for 24-48 hours.[6][11] This process should be repeated three times to maximize yield.[6]
- **Filtration and Concentration:** Filter the combined ethanolic extracts through a nylon mesh to remove solid debris.[6] Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude dried extract.[11]

High-Performance Liquid Chromatography (HPLC) Analysis: A validated reverse-phase HPLC method is used for the quantification of APC in the crude extract.[\[5\]](#)[\[9\]](#)[\[13\]](#)

- Instrumentation: Agilent 1100 series HPLC system or equivalent.[\[9\]](#)[\[11\]](#)
- Stationary Phase: ZORBAX Eclipse C18 column (250 mm × 4.6 mm, 5 µm particle size).[\[11\]](#)[\[13\]](#)
- Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.01 M phosphoric acid in water (Solvent B).[\[5\]](#)[\[9\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)[\[9\]](#)
- Detection: UV detector set to 222 nm.[\[5\]](#)[\[9\]](#)
- Quantification: The concentration of APC in the sample is determined by comparing the peak area to a calibration curve generated from analytical standards.[\[9\]](#)[\[13\]](#)



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Caption: General workflow for extraction and analysis of **Allylpyrocatechol**.

Safety and Hazard Information

Allylpyrocatechol is classified as harmful if swallowed or in contact with skin.^[5] Standard laboratory safety precautions should be observed when handling this compound.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).^[5]
- Precautionary Statements: P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON

SKIN: Wash with plenty of water).[5]

- Storage: Store in a dry, sealed container at 2-8°C.[3]

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. (2013) | Debjani Sarkar | 19 Citations [scispace.com]
- 4. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Healing property of the Piper betel phenol, allylpyrocatechol against indomethacin-induced stomach ulceration and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allylpyrocatechol-attenuates-collagen-induced-arthritis-via-attenuation-of-oxidative-stress-secondary-to-modulation-of-the-mapk-jak-stat-and-nrf2-ho-1-pathways - Ask this paper | Bohrium [bohrium.com]
- 8. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated

HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
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